

# Physical and chemical properties of 4-Bromo-7-methoxy-1H-indazole

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## Compound of Interest

Compound Name: 4-Bromo-7-methoxy-1H-indazole

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Landscape of **4-Bromo-7-methoxy-1H-indazole**

## Executive Summary

**4-Bromo-7-methoxy-1H-indazole** is a substituted heterocyclic compound featuring an indazole core, a motif of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom and a methoxy group provides versatile handles for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules. Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.<sup>[1]</sup> This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the known and predicted physicochemical properties, analytical characteristics, a plausible synthetic pathway, and critical safety information for **4-Bromo-7-methoxy-1H-indazole**.

## Molecular Profile and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to its application in research and development. While specific experimental data for **4-Bromo-7-methoxy-1H-indazole** is limited in publicly accessible literature, a robust profile can be constructed from computational predictions and data from analogous structures.

## Identifiers and Structural Information

The unique identity of **4-Bromo-7-methoxy-1H-indazole** is defined by its molecular formula, structure, and various chemical identifiers.

Identifier	Value	Source
IUPAC Name	4-bromo-7-methoxy-1H-indazole	
CAS Number	938062-01-2	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub> O	[2]
Molecular Weight	227.06 g/mol	
Monoisotopic Mass	225.97418 Da	[2]
Canonical SMILES	<chem>COC1=C2C(=C(C=C1)Br)C=N2</chem>	[2]
InChI	InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)	[2]
InChIKey	SIKUFDVMQXXDET-UHFFFAOYSA-N	[2]

## Core Physical Properties (Predicted)

The physical properties of the compound influence its handling, formulation, and pharmacokinetic behavior. The following data are based on computational predictions.

Property	Predicted Value	Source
Appearance	Off-white to light brown solid	
XlogP	2.2	[2]
Boiling Point	371.2 ± 22.0 °C	
Density	1.678 ± 0.06 g/cm <sup>3</sup>	
pKa	12.11 ± 0.40	

## Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While experimental spectra for **4-Bromo-7-methoxy-1H-indazole** are not available in the cited literature, the expected characteristics can be inferred from its structure.

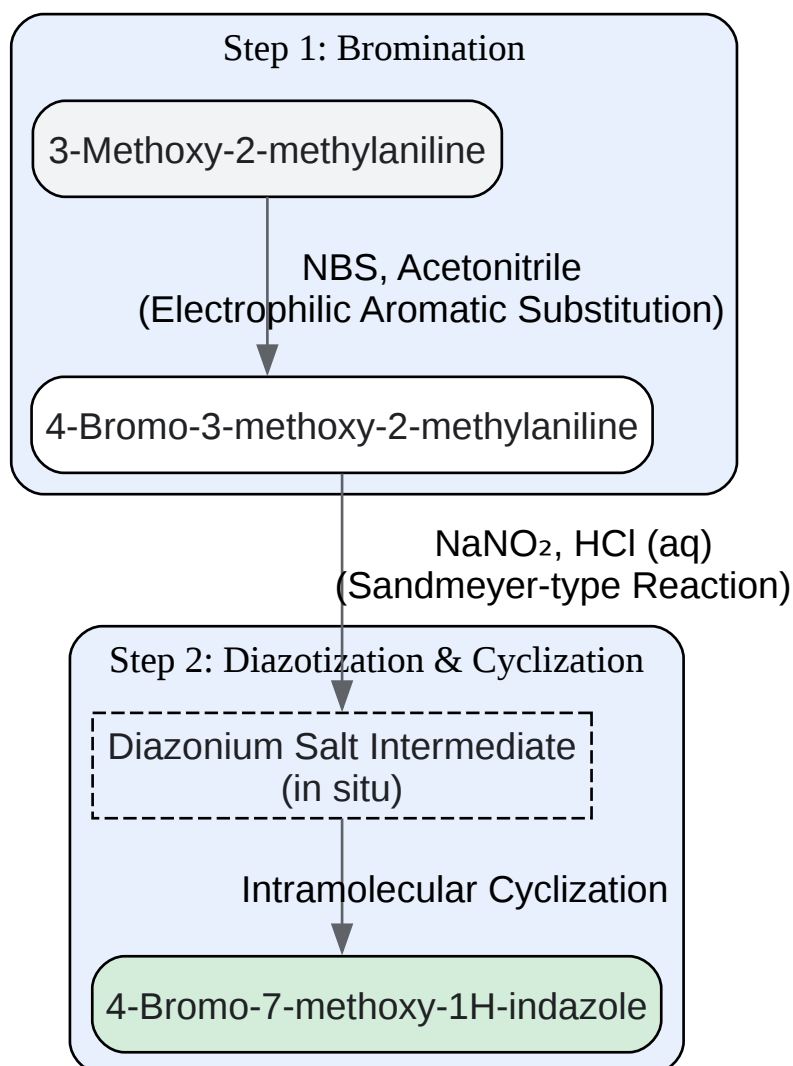
- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. Two doublets corresponding to the ortho-coupled protons on the benzene ring (H-5 and H-6) would be expected. A signal for the H-3 proton on the pyrazole ring should also be present. A sharp singlet, integrating to three protons, would correspond to the methoxy ( $-\text{OCH}_3$ ) group, typically in the 3.8-4.0 ppm range. A broad singlet, corresponding to the N-H proton, would also be anticipated, with its chemical shift being highly dependent on solvent and concentration.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule. This would include signals for the five aromatic CH carbons, the two quaternary carbons of the ring fusion, the carbon bearing the bromine atom (C-4), the carbon bearing the methoxy group (C-7), and a signal for the methoxy carbon itself, typically around 55-60 ppm.
- **Mass Spectrometry (MS):** Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak ( $\text{M}^+$ ) would appear as a characteristic doublet with roughly equal intensities for the two major isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).
  - Predicted  $[\text{M}+\text{H}]^+$ : 226.98146 m/z[2]
  - Predicted  $[\text{M}-\text{H}]^-$ : 224.96690 m/z[2]
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by several key absorption bands. A broad peak in the range of  $3200\text{-}3400\text{ cm}^{-1}$  would indicate the N-H stretching vibration. Aromatic C-H stretching would appear around  $3000\text{-}3100\text{ cm}^{-1}$ . The C-O stretching of the aryl ether (methoxy group) would likely be observed in the  $1200\text{-}1275\text{ cm}^{-1}$  (asymmetric) and  $1000\text{-}1075\text{ cm}^{-1}$  (symmetric) regions. Aromatic C=C stretching vibrations are expected in the  $1450\text{-}1600\text{ cm}^{-1}$  range.

## Chemical Synthesis and Reactivity

The synthesis of substituted indazoles often involves the construction of the bicyclic ring system from appropriately substituted aniline precursors. The reactivity of **4-Bromo-7-methoxy-1H-indazole** is governed by its three key functional components: the indazole N-H, the aryl bromide, and the electron-donating methoxy group.

## Synthetic Strategy and Workflow

A common and effective method for synthesizing the indazole core is through the diazotization of an ortho-alkyl-substituted aniline, followed by intramolecular cyclization. This approach offers a reliable pathway to the desired scaffold.



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Caption: Proposed synthetic workflow for **4-Bromo-7-methoxy-1H-indazole**.

## Exemplary Synthesis Protocol

This protocol is a representative method based on established syntheses of structurally related indazoles, such as the synthesis of 5-bromo-4-fluoro-1H-indazole.[3]

### Step 1: Synthesis of 4-Bromo-3-methoxy-2-methylaniline (Precursor)

- Rationale: This step introduces the bromine atom at the required position via electrophilic aromatic substitution. The directing effects of the amino and methoxy groups favor substitution at the position para to the amine and ortho to the methoxy group.
- Procedure:
  1. Dissolve 3-methoxy-2-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
  2. Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10°C.
  3. Allow the reaction to stir at room temperature for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).
  4. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
  5. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  6. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-bromo-3-methoxy-2-methylaniline.

### Step 2: Synthesis of **4-Bromo-7-methoxy-1H-indazole**

- Rationale: This is the key ring-forming step. The aniline is converted to a diazonium salt, which is unstable and cyclizes in situ to form the pyrazole ring fused to the benzene ring.
- Procedure:
  1. Suspend 4-bromo-3-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and toluene in a three-neck flask.
  2. Heat the mixture to approximately 90-100°C.
  3. Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water and add it dropwise to the heated suspension over 30 minutes. (Alternatively, an organic nitrite like isoamyl nitrite can be used).
  4. Maintain the reaction at 110°C for 4-5 hours, monitoring for the disappearance of the starting material by TLC.
  5. Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
  6. Extract the aqueous layer with ethyl acetate (3x).
  7. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
  8. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford **4-Bromo-7-methoxy-1H-indazole**.

## Reactivity Profile

- N-H Acidity and Alkylation/Arylation: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting indazolide anion is a potent nucleophile, allowing for alkylation or arylation at the N-1 or N-2 position. The ratio of N-1 to N-2 substitution is often influenced by the reaction conditions and the nature of the electrophile.
- Aryl Bromide: The bromine atom at the C-4 position is a key functional handle for cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-

Hartwig reactions, enabling the introduction of a wide variety of aryl, vinyl, alkynyl, and amino substituents. This versatility is a primary reason for its utility as a synthetic intermediate.

- **Electrophilic Aromatic Substitution:** The benzene portion of the indazole ring can undergo further electrophilic substitution. The electron-donating methoxy group at C-7 activates the ring, while the fused pyrazole system also influences regioselectivity.

## Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[\[4\]](#)

- **Scaffold for Kinase Inhibitors:** Many indazole-containing compounds have been developed as inhibitors of various protein kinases, which are critical targets in oncology. The indazole core can effectively mimic the hinge-binding interactions of ATP, making it an ideal starting point for inhibitor design.
- **Anti-inflammatory and Analgesic Agents:** The anti-inflammatory drug Benzydamine features an indazole core, highlighting the scaffold's potential in this therapeutic area.
- **Antiprotozoal Activity:** Studies have shown that certain indazole derivatives exhibit potent activity against parasites like *Entamoeba histolytica*, in some cases exceeding the efficacy of the standard drug metronidazole.[\[5\]](#)
- **Versatile Intermediate:** As a building block, **4-Bromo-7-methoxy-1H-indazole** provides a platform for creating libraries of novel compounds. The bromine at C-4 allows for diversification via cross-coupling, while the N-H allows for another vector of modification, enabling a thorough exploration of the chemical space around the core.

## Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following information is based on data for structurally related bromo-indazoles.

## Hazard Identification

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H319: Causes serious eye irritation
STOT - Single Exposure	H335: May cause respiratory irritation

## Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
  - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

## Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Incompatibilities: Keep away from strong oxidizing agents.

## Conclusion

**4-Bromo-7-methoxy-1H-indazole** is a heterocyclic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its physicochemical properties,



characterized by the reactive aryl bromide and modifiable indazole nitrogen, make it an attractive starting point for the development of novel compounds. While detailed experimental data is sparse, its structural characteristics and the extensive chemistry of the indazole family provide a solid foundation for its application in research, particularly in the pursuit of new therapeutic agents. Adherence to strict safety protocols is essential when handling this compound.

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